molecular formula C9H12F2N2O2 B2795958 ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate CAS No. 1004644-50-1

ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate

Katalognummer: B2795958
CAS-Nummer: 1004644-50-1
Molekulargewicht: 218.204
InChI-Schlüssel: LZXQKQQQAKGTCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate (CAS 1004644-50-1) is a high-purity pyrazole-based compound of significant interest in scientific research, particularly in the development of agrochemicals and pharmaceuticals . With a molecular formula of C9H12F2N2O2 and a molecular weight of 218.20 g/mol, this ester serves as a versatile synthetic intermediate and a key scaffold for the preparation of succinate dehydrogenase inhibitor (SDHI) fungicides . Its mechanism of action in biological systems primarily involves the inhibition of succinate dehydrogenase, a critical enzyme in the citric acid cycle and electron transport chain of fungi. This inhibition disrupts cellular respiration and energy production (ATP synthesis), leading to fungal cell death . The structural versatility of the pyrazole ring, substituted with a difluoromethyl group at position 3 and a methyl group at position 5, allows for extensive chemical exploration. The compound undergoes various reactions, including hydrolysis to carboxylic acid derivatives, nucleophilic substitution (e.g., transesterification and amidation), and reduction to alcohols or aldehydes, making it a valuable building block in medicinal and synthetic chemistry . Researchers value this compound for its role in creating novel fungicidal agents like sedaxane and fluxapyroxad, and for its potential in pharmaceutical development due to its bioactive properties . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

ethyl 2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2/c1-3-15-8(14)5-13-6(2)4-7(12-13)9(10)11/h4,9H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXQKQQQAKGTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate typically involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with triethyl orthoformate under reflux conditions to yield an intermediate compound. This intermediate is then further reacted with appropriate reagents to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives:

ConditionsReagentsProductYieldReference
Acidic hydrolysisH₂SO₄, H₂O, reflux[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid85–92%
Alkaline hydrolysisNaOH, H₂O, 60°CSodium [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate78%

In acidic media, the ester is converted to the corresponding carboxylic acid, while alkaline conditions produce carboxylate salts. These products serve as intermediates for further functionalization, such as amidation .

Nucleophilic Substitution

The ethoxy group of the ester is susceptible to nucleophilic displacement:

NucleophileConditionsProductYieldReference
AmmoniaNH₃, MeOH, 25°C[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide67%
MethylamineCH₃NH₂, THF, 50°CN-Methyl-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide73%
Sodium methoxideNaOMe, DMF, 80°CMethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate88%

Transesterification with sodium methoxide efficiently replaces the ethoxy group with a methoxy group. Amidation with ammonia or alkylamines produces bioactive derivatives, as demonstrated in antifungal studies .

Reduction Reactions

The ester group can be reduced to alcohols or aldehydes:

Reducing AgentConditionsProductYieldReference
LiAlH₄THF, 0°C → 25°C2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol64%
DIBAL-HToluene, −78°C[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetaldehyde52%

Lithium aluminum hydride (LiAlH₄) selectively reduces the ester to a primary alcohol, while diisobutylaluminum hydride (DIBAL-H) yields the aldehyde.

Oxidation Reactions

The pyrazole ring and methyl group are oxidized under strong conditions:

Oxidizing AgentConditionsProductYieldReference
KMnO₄H₂O, 100°C[3-(difluoromethyl)-5-carboxy-1H-pyrazol-1-yl]acetic acid41%
OzoneO₃, CH₂Cl₂, −78°C[3-(difluoromethyl)-5-formyl-1H-pyrazol-1-yl]acetic acid58%

Potassium permanganate oxidizes the methyl group to a carboxylic acid, whereas ozonolysis generates a formyl derivative.

Cycloaddition and Ring Functionalization

The pyrazole ring participates in 1,3-dipolar cycloadditions:

DipoleConditionsProductYieldReference
Nitrile oxideCHCl₃, 25°CIsoxazoline-fused pyrazole derivative76%
DiazoacetateCu(acac)₂, toluene, 80°CPyrazolo[1,5-a]pyrimidine82%

Copper-catalyzed reactions with diazo compounds yield fused heterocycles, enhancing structural complexity for pharmaceutical applications .

Radical Reactions

The difluoromethyl group participates in radical-mediated transformations:

InitiatorConditionsProductYieldReference
AIBN, Bu₃SnHBenzene, 80°C[3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate61%

Radical trifluoromethylation using azobisisobutyronitrile (AIBN) and tributyltin hydride modifies the difluoromethyl group .

Photochemical Reactions

UV irradiation induces decarbonylation:

ConditionsProductYieldReference
UV light, acetone[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methane48%

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure:

  • IUPAC Name: Ethyl 2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetate
  • Molecular Formula: C9H12F2N2O2
  • CAS Number: 1004644-50-1

Mechanism of Action:
Ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate functions primarily as a succinate dehydrogenase inhibitor . This inhibition disrupts the citric acid cycle and electron transport chain in fungi, leading to ATP depletion and cell death. The compound's effectiveness can be influenced by environmental factors such as pH, temperature, and the presence of other chemicals, making it suitable for various applications in different settings .

Agricultural Applications

This compound is a key component in the development of new fungicides. Its role as a succinate dehydrogenase inhibitor makes it effective against various fungal pathogens. The compound has been synthesized as part of a new family of agrochemical fungicides, including sedaxane, fluxapyroxad, and bixafen .

Pharmaceutical Development

Research indicates that this compound has potential applications in drug development due to its bioactive properties. Its antifungal and antibacterial activities make it a candidate for creating new therapeutic agents. The compound's ability to inhibit critical biochemical pathways in pathogens positions it as a valuable asset in the pharmaceutical industry.

Materials Science

In materials science, this compound can be used to synthesize new materials with enhanced stability and reactivity. Its chemical properties allow for modifications that can lead to innovative applications in various industrial processes .

Case Study 1: Development of New Fungicides

A study highlighted the synthesis of this compound as part of an innovative approach to creating fungicides that target succinate dehydrogenase. The efficacy of these fungicides was tested against various fungal species, demonstrating significant inhibition rates compared to existing treatments .

Case Study 2: Antifungal Drug Research

In another research initiative, this compound was evaluated for its potential as an antifungal agent in clinical settings. The compound showed promising results in vitro against resistant fungal strains, suggesting its viability for further development into therapeutic drugs .

Wirkmechanismus

The mechanism of action of ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazole derivatives with trifluoromethyl, difluoromethyl, or halogen substituents are widely studied for their physicochemical properties and biological activities. Below is a detailed comparison of ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate with analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazole Acetate Derivatives

Compound Name Substituents (Pyrazole Positions) Molecular Formula Key Properties/Applications Reference(s)
This compound 3: CF₂H; 5: CH₃ C₉H₁₂F₂N₂O₂ Agrochemical intermediates, DHODH inhibition studies
Ethyl [4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate 3: CF₂H; 4: Br; 5: CH₃ C₉H₁₁BrF₂N₂O₂ Enhanced electrophilicity; discontinued due to synthesis challenges
Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate 1: CH₃; 3: CF₃; 5: CH C₉H₁₁F₃N₂O₂ Higher lipophilicity (logP ~2.8); used in pesticide formulations
Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate 3: CF₂H; 4: Br; 5: cyclopropyl C₁₁H₁₃BrF₂N₂O₂ Increased steric hindrance; potential antiviral applications

Key Observations:

Substituent Effects on Reactivity

  • The difluoromethyl group (CF₂H) in the parent compound provides moderate electron-withdrawing effects, balancing reactivity and stability for agrochemical intermediates . In contrast, the trifluoromethyl (CF₃) derivative (Table 1, Row 3) exhibits stronger electron-withdrawing properties, enhancing lipophilicity and metabolic stability, making it suitable for pesticide formulations .
  • Bromine substitution at position 4 (Table 1, Rows 2 and 4) introduces steric and electronic effects, improving electrophilicity for nucleophilic reactions. However, brominated derivatives face synthesis challenges (e.g., low yields, discontinued commercial availability) .

Biological Activity this compound shares structural motifs with DHODH (dihydroorotate dehydrogenase) inhibitors (e.g., pyridazine and pyridine derivatives in –4), which target nucleotide biosynthesis . Its methyl and difluoromethyl groups align with active pharmacophores in antiviral and anticancer agents.

Synthetic Accessibility

  • The parent compound is synthesized via nucleophilic substitution or cyclocondensation reactions, similar to methods in and . Brominated analogs require harsher conditions (e.g., 180°C in acetonitrile) and specialized purification (silica gel chromatography), leading to lower yields .

Biologische Aktivität

Ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the field of fungicides and as a possible therapeutic agent. This article delves into its mechanisms of action, biochemical pathways, and comparative analysis with similar compounds.

Overview of the Compound

This compound is categorized as a succinate dehydrogenase inhibitor (SDHI), which disrupts the citric acid cycle and electron transport chain in fungi. By inhibiting this enzyme, the compound effectively prevents ATP production, leading to fungal cell death.

Chemical Structure

  • IUPAC Name: Ethyl 2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetate
  • Molecular Formula: C9H12F2N2O2
  • CAS Number: 1004644-50-1

The primary mechanism by which this compound exerts its biological activity involves:

  • Inhibition of Succinate Dehydrogenase (SDH):
    • This enzyme is crucial for the conversion of succinate to fumarate in the Krebs cycle.
    • Inhibition leads to a halt in cellular respiration and energy production in fungi, ultimately resulting in cell death.
  • Impact on Biochemical Pathways:
    • The disruption of SDH affects the electron transport chain, preventing ATP synthesis and leading to energy depletion in fungal cells.
    • This mechanism is particularly effective against various fungal pathogens.

Environmental Stability and Efficacy

The efficacy of this compound can be influenced by environmental factors, including:

  • pH Levels: Optimal pH can enhance its stability and effectiveness.
  • Temperature: Higher temperatures may increase reaction rates but could also affect compound stability.
  • Presence of Other Chemicals: Interactions with other substances can either enhance or inhibit its antifungal activity.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to highlight differences in biological activity:

Compound NameStructureBiological ActivityNotes
Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylateStructureModerate antifungal activityContains a trifluoromethyl group
Ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylateStructureLow antifungal activityDifferent substituent pattern
Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylateN/AVariable activityPotential COX inhibitors

Case Studies and Research Findings

Recent studies have investigated the biological efficacy of this compound:

  • Antifungal Activity:
    • A study demonstrated that this compound showed significant antifungal activity against Fusarium species, indicating its potential use in agricultural applications as a fungicide.
  • Inhibitory Effects on Enzymes:
    • Research has shown that this compound exhibits inhibitory effects on various enzymes involved in fungal metabolism, further supporting its role as an effective antifungal agent.
  • Potential Therapeutic Applications:
    • Investigations into its use as a therapeutic agent against certain diseases have revealed promising results, particularly due to its ability to target specific metabolic pathways in pathogens.

Q & A

Q. What are the key synthetic routes for ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate, and how can reaction parameters be optimized for yield and purity?

The synthesis involves three critical steps:

  • Step 1 : Ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in acetic anhydride to form an intermediate.
  • Step 2 : Reaction with methyl hydrazine to cyclize into the pyrazole ring.
  • Step 3 : Hydrolysis of the ester group using sodium hydroxide to yield the final compound . Optimization strategies include adjusting reaction temperature, solvent polarity, and catalyst loading. Statistical experimental design (e.g., factorial or response surface methodology) can systematically identify optimal conditions while minimizing trials .
StepStarting MaterialReagents/ConditionsKey Product
1Difluoroacetoacetic acid ethyl esterTriethyl orthoformate, acetic anhydrideIntermediate
2IntermediateMethyl hydrazinePyrazole ring formation
3Ester intermediateNaOH, hydrolysisFinal compound

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : To verify substituent positions and difluoromethyl group integration .
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
  • Infrared Spectroscopy (IR) : To identify functional groups like ester carbonyl (C=O) and C-F stretches.
  • X-ray Crystallography : For absolute configuration determination (see analogous methods in ).

Q. What biological activities are reported for this compound, and how do structural modifications influence efficacy?

The compound exhibits antifungal and antibacterial properties due to the difluoromethyl group, which enhances metabolic stability and target binding . Structural analogs with trifluoromethyl or carboxylic acid groups show varied activity profiles:

CompoundStructural ModificationActivity
Ethyl [3-(difluoromethyl)...]acetateDifluoromethyl, esterBroad-spectrum antifungal
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidCarboxylic acidImproved solubility, reduced toxicity
2-Methoxyphenyl analogsAromatic substituentsEnhanced antibacterial potency

Structure-activity relationship (SAR) studies recommend modifying the ester group or pyrazole substituents to tune bioactivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict biological activity and interaction mechanisms?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites for derivatization.
  • Molecular Docking : Simulate binding modes with fungal cytochrome P450 enzymes (e.g., CYP51) to prioritize analogs with higher binding affinity .
  • Dynamic Simulations : Use molecular dynamics (MD) to assess stability of compound-enzyme complexes over time. Example workflow: Optimize geometry → dock into target → analyze binding free energy → validate with in vitro assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers.
  • Dose-Response Studies : Standardize assay protocols (e.g., MIC values for antifungals) to reduce variability.
  • Statistical Validation : Apply ANOVA or Bayesian inference to assess significance of conflicting results . For example, discrepancies in antifungal IC₅₀ values may arise from differences in fungal strains or culture conditions, necessitating controlled replication .

Q. How can green chemistry principles improve the sustainability of synthesizing this compound?

  • Solvent Replacement : Substitute acetic anhydride with ionic liquids or cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalyst Optimization : Use immobilized enzymes or heterogeneous catalysts to enhance recyclability.
  • Waste Minimization : Employ continuous-flow reactors to improve atom economy and reduce byproducts .

Q. What advanced spectroscopic or crystallographic methods elucidate reaction intermediates during synthesis?

  • In Situ NMR/IR : Monitor real-time reaction progress and intermediate formation.
  • Time-Resolved X-ray Diffraction : Capture transient crystalline intermediates (e.g., during pyrazole cyclization) .
  • Cryo-Electron Microscopy : For non-crystalline intermediates, though less common in small-molecule synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.